2,4,5-Trichlorophenol

C6H3Cl3O

C6H2Cl3(OH)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H3Cl3O

C6H2Cl3(OH)

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1,200 mg/L at 25 °C

In water, 8.82X10+2 mg/kg at 25 °C

Solubility (g/100 g solvent, 25 °C): 615 acetone; 163 benzene; 51 carbon tetrachloride; 525 ether; 30, 525 denatured alc formula; 615 methanol; 56 liquid petrolatum at 50 °C; 79 soybean oil; 122 toluene

Very soluble in ethanol, ethyl ether, benzene; soluble in acetic acid

Solubility in water, g/l at 20 °C: 1.2 (poor)

Synonyms

Canonical SMILES

Environmental Fate and Impact

Persistence and Degradation

Research efforts explore the behavior of TCP in the environment. Studies investigate its persistence in soil and water, examining how long it takes for natural processes to break it down []. Additionally, scientists explore degradation pathways, identifying the breakdown products and their potential environmental effects [].

Bioaccumulation and Biomagnification

Scientific studies assess the potential for TCP to accumulate in living organisms. This includes research on how TCP uptake occurs in plants and animals at different trophic levels within a food chain []. Understanding bioaccumulation and biomagnification helps scientists evaluate potential risks to ecosystems.

Health Effects

Toxicological Studies

Although TCP is no longer widely used, some research focuses on its potential health effects. In-vitro and in-vivo studies investigate how TCP exposure might affect various organs and systems, aiming to identify potential mechanisms of toxicity [].

Carcinogenicity Studies

The International Agency for Research on Cancer (IARC) has classified TCP as "not classifiable as to human carcinogenicity" []. However, some research explores potential links between TCP exposure and cancer risk, requiring further investigation [].

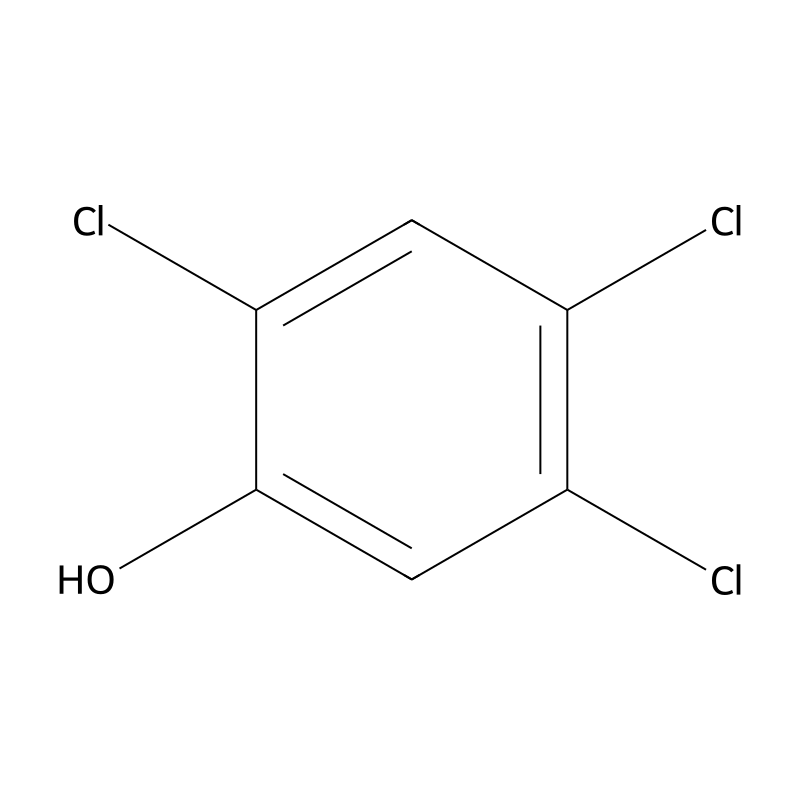

2,4,5-Trichlorophenol (TCP) is an organochloride compound with the molecular formula C₆H₃Cl₃O []. It exists as a grey flaky or needle-shaped solid with a strong phenolic odor []. TCP was previously used as a fungicide and herbicide but is no longer in widespread use due to environmental and health concerns []. However, it remains significant in scientific research as a precursor to other chemicals and as a contaminant.

Molecular Structure Analysis

The structure of TCP features a benzene ring with chlorine atoms substituted at the 2nd, 4th, and 5th positions. A hydroxyl group (OH) is attached directly to the benzene ring at the 1st position []. This structure gives TCP several key features:

- Chlorine substitution: The three chlorine atoms increase the hydrophobicity (water-repelling nature) of the molecule compared to phenol [].

- Hydrogen bonding: The hydroxyl group allows TCP to participate in hydrogen bonding with other molecules, which can influence its solubility and interactions with biological systems [].

Chemical Reactions Analysis

Synthesis

TCP can be synthesized through various methods, including the chlorination of phenol or the condensation of trichloroacetic acid with benzene []. However, a significant concern is the formation of dioxin (TCDD) as a contaminant during TCP production, particularly with chlorination methods [].

Precursor role

TCP is a crucial intermediate in the production of several chemicals, most notably 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a herbicide notorious for its association with Agent Orange in the Vietnam War []. The reaction can be simplified as:

C6H3Cl3O (TCP) + CH2ClCOOH -> C6H3Cl2COOH (2,4,5-T) + HCl

Decomposition

While specific decomposition pathways haven't been extensively studied, TCP is likely to decompose under high temperatures or through reactions with strong oxidizing agents.

Physical and Chemical Properties

- Melting point: 63 °C []

- Boiling point: 253 °C []

- Solubility: Slightly soluble in water (1.4 g/L at 25 °C) []. More soluble in organic solvents like ethanol, acetone, and chloroform.

- Stability: Relatively stable under ambient conditions but decomposes at high temperatures [].

- Flash point: 133 °C []

Mechanism of Action (not applicable)

TCP is a hazardous compound with several safety concerns:

- Toxicity: Exposure to TCP can irritate the skin, eyes, respiratory tract [, ]. High exposure can cause more severe effects like weakness, difficulty breathing, and convulsions []. The US Environmental Protection Agency (EPA) has classified TCP as a Group D, not classifiable as to human carcinogenicity due to limited data [].

- Environmental impact: TCP is persistent in the environment and can accumulate in the food chain []. It is classified as a hazardous waste by the EPA.

The chemistry of 2,4,5-trichlorophenol is similar to that of other phenolic compounds. It can undergo various reactions typical of phenols:

- Esterification: Reacts with acids to form esters.

- Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles.

- Oxidation: Can be oxidized to form quinones or other derivatives.

In industrial contexts, it is often produced through reactions involving chlorination of phenol or by the hydrolysis of chlorinated aromatic compounds .

2,4,5-Trichlorophenol exhibits significant biological activity. It has been identified as a potential endocrine disruptor and has shown toxicity towards various organisms. In laboratory studies, it has been linked to adverse effects in aquatic life and may pose risks to human health upon exposure. Acute exposure can lead to skin irritation and respiratory issues, while chronic exposure has been associated with more severe health risks such as cancer due to its potential mutagenic properties .

Several methods exist for synthesizing 2,4,5-trichlorophenol:

- Chlorination of Phenol: This involves the direct chlorination of phenol using chlorine gas or chlorinating agents.

- Ulman Reaction: A method where phenols react with chlorinated aromatic compounds in the presence of a catalyst.

- Hydrolysis of Chlorinated Compounds: Involves hydrolyzing chlorinated derivatives to yield 2,4,5-trichlorophenol .

Historically, 2,4,5-trichlorophenol has found applications in various fields:

- Agriculture: Used as a herbicide and fungicide.

- Chemical Manufacturing: Serves as an intermediate for synthesizing other chemicals like 2,4,5-trichlorophenoxyacetic acid (a component of Agent Orange) and hexachlorophene.

- Preservatives: Utilized in some wood preservation formulations due to its antifungal properties .

Research on the interactions of 2,4,5-trichlorophenol with biological systems indicates that it can bind to proteins and disrupt cellular functions. Studies have shown that it may interact with endocrine pathways and affect hormone regulation in various organisms. Additionally, its ability to generate reactive oxygen species could contribute to oxidative stress in cells .

Several compounds share structural similarities with 2,4,5-trichlorophenol. These include:

- 2,4-Dichlorophenol: Similar in structure but contains only two chlorine atoms; used as a disinfectant.

- Pentachlorophenol: Contains five chlorine atoms; used as a pesticide and wood preservative but has higher toxicity.

- 2,4-Dichloroaniline: An amine derivative that is also used in dye manufacturing.

Comparison TableCompound Name Chlorine Atoms Main Uses Toxicity Level 2,4-Dichlorophenol 2 Disinfectant Moderate 2,4,5-Trichlorophenol 3 Herbicide/Fungicide High Pentachlorophenol 5 Pesticide/Wood Preservative Very High 2,4-Dichloroaniline 2 Dye Manufacturing Moderate

Uniqueness

| Compound Name | Chlorine Atoms | Main Uses | Toxicity Level |

|---|---|---|---|

| 2,4-Dichlorophenol | 2 | Disinfectant | Moderate |

| 2,4,5-Trichlorophenol | 3 | Herbicide/Fungicide | High |

| Pentachlorophenol | 5 | Pesticide/Wood Preservative | Very High |

| 2,4-Dichloroaniline | 2 | Dye Manufacturing | Moderate |

What sets 2,4,5-trichlorophenol apart from its similar compounds is its historical context related to environmental contamination and health risks associated with dioxin production during its synthesis. Its role in the formulation of Agent Orange further highlights its significance in discussions surrounding chemical safety and environmental impact .

Physical Description

Colorless to gray solid with a strong odor of phenol; [HSDB] White powder; [MSDSonline]

COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Needles from alcohol or ligroin

Gray flakes in sublimed mass

Colorless needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

262 °C

Sublimes. BP: 248 °C at 746 mm Hg; 253 °C at 760 mm Hg; pK (25 °C) 7.37

253 °C

Flash Point

133 °C c.c.

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 6.8

Density

Specific gravity: 1.678 at 25 °C/4 °C

1.68 g/cm³

LogP

log Kow = 3.72

3.7

Odor

Odor Threshold

Decomposition

Melting Point

67 °C

UNII

Related CAS

35471-43-3 (potassium salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Mechanism of Action

Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/

Vapor Pressure

0.008 [mmHg]

Vapor pressure: 1 mm Hg at 72.0 °C

0.0075 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 2.9

Pictograms

Irritant;Environmental Hazard

Impurities

All technical and formulated 2,4,5-trichlorophenol products are contaminated in varying degrees by a byproduct of the manufacturing process, 2,3,7,8-tetrachlorodibenzo-p-dioxin.

... Tri-, tetra- and pentachlorodimethoxy-dibenzofurans were present in 3/6 samples of 2,4,5-trichlorophenol or its sodium salt; and tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol.

Other CAS

Absorption Distribution and Excretion

The 2,4,5-trichlorophenol-derived herbicides 2,4,5-T and Silvex, were fed at dose levels of 0, 300, 1000 and 2000 mg/kg diet to adult cattle and sheep for 28 days. ... No residues of 2,4,5-trichlorophenol were found in the fat of sheep receiving 2000 mg/kg diet 2,4,5-T (0.05 mg/kg detection limit); average residue levels in liver were over 6 times the average in kidney: 6.1 versus 0.90 and 4.4 versus 0.81 mg/kg in tissues taken 1 day and 7 days after treatment, respectively. ... /In/ sheep and cattle fed Silvex, levels were 0.06-0.63 mg/kg in liver and less than 0.05-0.17 mg/kg in kidney.

/Trichlorophenols/ appear not to penetrate intact rabbit or guinea pig skin (percutaneous absorption) in significant amt ... .

2,4,5-Trichlorophenol was identified in urine samples as a major metabolite of gamma-hexachlorocyclohexane (gamma-BHC) in 21 workers.

The chlorophenols are absorbed from the gastroenteric tract and from parenteral sites of injection. /Chlorophenols/

Metabolism Metabolites

Study shows that 2,4,5-trichlorophenol is a urinary metabolite of hexachlorobenzene. Isolated by TLC from urine of rats fed hexachlorobenzene.

(14)C labeled 1,2,4-trichlorobenzene was admin orally (10 mg/kg) and iv (10 mg/kg) to ... rhesus monkeys. Glucuronides of 2,4,5-trichlorophenol and 2,3,5-trichlorophenol accounted for 14-37% of the monkey's urinary metabolites.

In rats fed 600-3000 mg beta-hexachlorocyclohexane/kg, 2,4,5-trichlorophenol was identified in the urine, liver, and kidney.

For more Metabolism/Metabolites (Complete) data for 2,4,5-TRICHLOROPHENOL (8 total), please visit the HSDB record page.

2,4,5-trichlorophenol is a known human metabolite of 1,2,4-trichlorobenzene.

2,4,5-TCP can be metabolized to 3,4,6-trichlorocatechol, 2,5-dichlorohydroquinone, and a dihydroxydichlorobenzene. Metabolites can also be dimerized to a dihydroxyhexachlorobiphenyl, a dihydroxypentachlorodiphenyl ether, two hydroxypentachlorodiphenyl ethers, a hydoxyhexachlorodiphenyl ether, and a hydroxyhexachlorodioxin or hydroxyhexachlorodiphenoquinone. The metabolites are excreted in urine (L159).

Associated Chemicals

Agent orange; 39277-47-9

2,3,5-Trichlorophenol; 933-78-8

Wikipedia

Biological Half Life

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

General Manufacturing Information

T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Most production of 2,4,5-T and fenoprop has been discontinued because of the high toxicity of the dioxin contaminant formed during manufacture of the 2,4,5-trichlorophenol intermediate used for making these herbicides.

Can be converted to sodium salt by reaction with sodium carbonate; the hydroxyl group forms ethers, esters, and salts with metals and amines; aromatic portion undergoes substitution reactions such as nitration, alkylation, acetylation, and halogenation; chlorine atoms can be hydrolyzed to produce polyhydroxyl benzenes, by reaction with bases at elevated temperatures and pressures; oxidative decomposition occurs with strong oxidizing agents.

Dow ceased production of 2,4,5-trichlorophenol in 1979, Vertac ceased production of 2,4,5-trichlorophenol in 1983.

2,4,5-Trichlorophenol was first prepared in 1920. Commercial production /of 2,4,5-trichlorophenol in the USA/ was first reported in 1950.

For more General Manufacturing Information (Complete) data for 2,4,5-TRICHLOROPHENOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4,5-trichlorophenol; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 37 ug/L.

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4,5-trichlorophenol; Matrix: water; Detection Limit: 10 ug/L.

Method: EPA-RCA 8041A; Procedure: gas chromatography; Analyte: 2,4,5-trichlorophenol; Matrix: aqueous and non-aqueous samples; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for 2,4,5-TRICHLOROPHENOL (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method for detection of trace chlorophenol residues, incl 2,4,5-trichlorophenol, in biological samples by quadrupole mass spectrometry with selected-ion monitoring (SIM) is described. Concn as low as 1.0 pmol/ml human urine were detected.

In muscle, fat, liver and kidney; limit of detection: 50 ug/kg; method: gas chromatography/electrochemical determination. In rat urine; limit of detection: 10 ug/L; method: gas chromatography/electrochemical determination. In tissue; limit of detection: 0.1 ug/kg; method: gas chromatography/electrochemical determination.

A method is described for isocratic high performance liq chromatography separation of chlorinated phenols, incl 2,4,5-trichlorophenol, from mouse liver /where animals were/ fed with hexachlorocyclohexane.

For more Clinical Laboratory Methods (Complete) data for 2,4,5-TRICHLOROPHENOL (6 total), please visit the HSDB record page.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

A 21% soln of 2,4,5-trichlorophenol in acetone increased the incidence of papillomas in mice pretreated with 7,12-dimethylbenz(a)anthracene. Carcinomas did not develop during the 16 week experiment.